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Compound of Interest

Compound Name:
5-Bromo-2-(2-

propoxyethoxy)aniline

CAS No.: 946743-34-6

Cat. No.: B3172907

Get Quote

Application Note: Strategic Utilization of 5-Bromo-2-(2-propoxyethoxy)aniline in Advanced

API Synthesis

Strategic Rationale & Structural Causality
5-Bromo-2-(2-propoxyethoxy)aniline (CAS: 946743-34-6)[1] is a highly versatile, tri-

functional pharmaceutical building block. It features an aniline moiety, an aryl bromide, and a

flexible, moderately lipophilic 2-propoxyethoxy side chain.

In modern drug design, ortho-alkoxy anilines are privileged structures frequently utilized in the

development of kinase inhibitors and GPCR modulators. The 2-propoxyethoxy chain serves a

dual purpose: it disrupts flat, planar aromatic stacking (thereby significantly improving aqueous

solubility) while providing a tunable LogP for optimal membrane permeability[2]. Furthermore,

the orthogonal reactivity between the primary amine and the aryl bromide allows for sequential,

chemoselective functionalization, making it an ideal scaffold for complex Active Pharmaceutical

Ingredient (API) synthesis.
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Physicochemical Profiling
Understanding the physicochemical properties of this intermediate is critical for predicting its

behavior in both synthetic workflows and biological systems. The electron-withdrawing nature

of the para-bromine, combined with the steric bulk of the ortho-alkoxy group, reduces the

nucleophilicity of the aniline. This structural causality dictates the need for highly active

coupling reagents (e.g., HATU) during amide formation.

Table 1: Physicochemical & Structural Properties

Property Value
Causality / Impact on
Synthesis & Design

Molecular Weight 274.16 g/mol

Leaves an ample MW budget

(<500 Da) for downstream API

elaboration.

LogP (Predicted) ~2.8 - 3.2

Enhances lipid membrane

permeability; ideal for oral

bioavailability.

pKa (Conjugate Acid) ~3.6

Weak nucleophile; requires

strong electrophiles or

coupling agents

(HATU/DIPEA).

H-Bond Donors/Acceptors 1 / 3

Favorable for target protein

interactions without violating

Lipinski's Rule of 5.

Experimental Workflows & Self-Validating Protocols
Protocol A: Chemoselective Amide Coupling
Objective: Form an amide bond at the aniline nitrogen without displacing the aryl bromide.

Causality: The aniline nitrogen must be functionalized first to prevent competitive C-N cross-

coupling (Buchwald-Hartwig amination) in downstream palladium-catalyzed steps. We select

HATU as the coupling reagent because the aniline is sterically hindered by the ortho-

propoxyethoxy group and electronically deactivated by the bromine.
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Step-by-Step Methodology:

Charge a dry flask with the target carboxylic acid (1.1 eq), HATU (1.2 eq), and anhydrous

DMF (0.2 M).

Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

Add 5-Bromo-2-(2-propoxyethoxy)aniline (1.0 eq) dropwise as a solution in DMF.

Self-Validating IPC (In-Process Control): At 2 hours, sample 10 µL of the reaction mixture

into 1 mL MeCN. Analyze via UPLC-MS. The system is validated if the unreacted aniline

peak (m/z 274/276) is <2% AUC. Corrective Action: If >2%, spike with 0.2 eq HATU to drive

the reaction to completion before aqueous workup.

Quench with saturated aqueous NaHCO

, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry over Na

SO

, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl
Bromide
Objective: C-C bond formation at the C5 position. Causality: The bulky 2-propoxyethoxy group

meta to the bromide can induce steric hindrance during the transmetalation step. Therefore, a

highly active, sterically demanding catalyst system like Pd(OAc)

/SPhos is required[3]. Recent advances in medicinal chemistry demonstrate that SPhos
effectively overcomes the activation energy barriers inherent to hindered bromoanilines[4].

Step-by-Step Methodology:

In a Schlenk flask, combine the brominated intermediate from Protocol A (1.0 eq),

arylboronic acid (1.5 eq), and K

PO
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(3.0 eq).

Add a solvent mixture of 1,4-Dioxane/H

O (4:1 v/v, 0.1 M). Degas via sparging with N

for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the
boronic acid and oxidation of the Pd catalyst.

Add Pd(OAc)

(5 mol%) and SPhos (10 mol%).

Heat to 90°C for 4 hours.

Self-Validating IPC: Monitor by TLC (Hexanes/EtOAc 3:1) and LC-MS. The complete

disappearance of the bromide isotopic signature validates the catalytic cycle's completion.

Corrective Action: If stalled, verify the absence of O

and spike with 2 mol% Pd(OAc)

.

Cool to room temperature, filter through a pad of Celite (to remove Pd black), and purify via

flash chromatography.

Table 2: Suzuki-Miyaura Optimization Matrix
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Catalyst
System

Base Solvent Temp (°C)
Conversion
(%)

Causality
for
Outcome

Pd(PPh

)

(10 mol%)

Na

CO

Toluene/H

O
100 45%

Monodentate

ligand fails to

prevent Pd

deactivation.

Pd(dppf)Cl

(5 mol%)

K

CO

Dioxane/H

O
90 78%

Bidentate

ligand

improves

stability, but

sterics limit

rate.

Pd(OAc)

/ SPhos (5

mol%)

K

PO

Dioxane/H

O
90 >95%

Biaryl

phosphine

ligand

accelerates

oxidative

addition[3].
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Fig 1: Orthogonal functionalization workflow of 5-Bromo-2-(2-propoxyethoxy)aniline.
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2-Propoxyethoxy Chain

Disrupts Crystal Packing
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Improved Oral Bioavailability
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Fig 2: Pharmacokinetic optimization driven by the 2-propoxyethoxy moiety.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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